molecular formula C14H15F3N4OS B6424831 2-(thiophen-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide CAS No. 2034557-37-2

2-(thiophen-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

Cat. No.: B6424831
CAS No.: 2034557-37-2
M. Wt: 344.36 g/mol
InChI Key: ISGGHPKYAIEBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09186677 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(thiophen-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This interaction suggests potential applications in the treatment of type 2 diabetes. Additionally, the compound may interact with other enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by this compound can lead to increased insulin secretion and improved glucose tolerance in pancreatic cells . Additionally, it may affect other cellular processes, such as apoptosis and cell proliferation, by interacting with specific signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its activity and preventing the degradation of incretin hormones . This inhibition enhances insulin secretion and lowers blood glucose levels. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and modulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on DPP-IV over extended periods . Degradation may occur under certain conditions, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects may be observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The inhibition of DPP-IV by this compound affects glucose metabolism by preventing the degradation of incretin hormones . Additionally, the compound may influence other metabolic pathways, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues also influences its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins. The subcellular localization of the compound influences its ability to modulate biochemical pathways and cellular processes.

Properties

IUPAC Name

2-thiophen-3-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4OS/c15-14(16,17)10-1-3-21-11(6-10)19-20-12(21)7-18-13(22)5-9-2-4-23-8-9/h2,4,8,10H,1,3,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGHPKYAIEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)CC3=CSC=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.